2-(3-Hydroxybutyl)pyridazin-3-one
Description
2-(3-Hydroxybutyl)pyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. Pyridazinones have been extensively studied due to their potential therapeutic applications, including antihypertensive, anti-inflammatory, and antimicrobial properties . The incorporation of a hydroxybutyl group at the 2-position of the pyridazinone ring enhances its biological activity and makes it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
2-(3-hydroxybutyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7(11)4-6-10-8(12)3-2-5-9-10/h2-3,5,7,11H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZJEQNYTNPAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C(=O)C=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxybutyl)pyridazin-3-one typically involves the cyclization of phenylhydrazone derivatives with levulinic acid, followed by oxidation. The most common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The reaction conditions often require the presence of a strong oxidizing agent such as phosphorus pentachloride (PCl5).
Industrial Production Methods: Industrial production of pyridazinone derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Hydroxybutyl)pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Substitution: The hydroxybutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with varied functional groups.
Scientific Research Applications
2-(3-Hydroxybutyl)pyridazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biology: Studied for its biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an antihypertensive and cardiotonic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxybutyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cardiovascular processes.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and blood pressure regulation.
Comparison with Similar Compounds
Pyridazinone: The parent compound with a wide range of pharmacological activities.
Dihydropyridazinone: A reduced form with enhanced biological activity.
Substituted Pyridazinones: Compounds with various substituents at different positions on the pyridazinone ring, leading to diverse pharmacological profiles.
Uniqueness: 2-(3-Hydroxybutyl)pyridazin-3-one is unique due to the presence of the hydroxybutyl group, which enhances its biological activity and makes it a valuable compound for medicinal chemistry research. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
